molecular formula C15H19N5O2 B6013973 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine

2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine

Cat. No.: B6013973
M. Wt: 301.34 g/mol
InChI Key: DIQXSQBRJVYNJI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenyl group and a methoxymethyl-substituted dihydropyrimidinone moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethylphenylamine with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols. The goal is to develop an efficient and cost-effective process for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanidine derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(2,4-Dimethylphenyl)-1-[6-(hydroxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine
  • 2-(2,4-Dimethylphenyl)-1-[6-(methyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine

Comparison: Compared to similar compounds, 2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine is unique due to the presence of the methoxymethyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-4-5-12(10(2)6-9)18-14(16)20-15-17-11(8-22-3)7-13(21)19-15/h4-7H,8H2,1-3H3,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQXSQBRJVYNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)COC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)COC)/N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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